molecular formula C9H11NS B3042975 5-Tert-butylthiophene-2-carbonitrile CAS No. 685120-66-5

5-Tert-butylthiophene-2-carbonitrile

Cat. No. B3042975
CAS RN: 685120-66-5
M. Wt: 165.26 g/mol
InChI Key: YFXQEAFEUHMKBR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 5-Tert-butylthiophene-2-carbonitrile consists of 9 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 1 sulfur atom . The exact structure is not provided in the search results.


Physical And Chemical Properties Analysis

5-Tert-butylthiophene-2-carbonitrile has a molecular weight of 165.25534 . Other physical and chemical properties such as density, melting point, boiling point, etc., are not provided in the search results.

Scientific Research Applications

Improvement of Lithium-Ion Batteries Performance

Thiophene-2-carbonitrile, a compound similar to 5-Tert-butylthiophene-2-carbonitrile, has been used as an electrolyte additive to improve the cycle performance of lithium-ion batteries . It forms a polythiophene protective film on the electrode surface, which improves the interphase stability of the electrode/electrolyte .

Organic Semiconductors

Thiophene and its derivatives, including 5-Tert-butylthiophene-2-carbonitrile, could potentially be used in the advancement of organic semiconductors . These compounds can form a uniform and compact coating on the electrode surface before the decomposition of an electrolyte solvent, which can prevent the decomposition of solvents and salts in an electrolyte .

Organic Field-Effect Transistors (OFETs)

Thiophene-based molecules have a prominent role in the fabrication of organic field-effect transistors (OFETs) . The unique properties of thiophene derivatives make them suitable for use in these devices .

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are also used in the fabrication of organic light-emitting diodes (OLEDs) . They can help improve the efficiency and lifespan of these devices .

Corrosion Inhibitors

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They can form a protective layer on the surface of metals, preventing corrosion .

Pharmaceutical Applications

Thiophene ring system exhibits many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Therefore, 5-Tert-butylthiophene-2-carbonitrile could potentially have similar applications .

Mechanism of Action

The mechanism of action of 5-Tert-butylthiophene-2-carbonitrile is not specified in the search results. As it is used in scientific research, its mechanism of action would likely depend on the specific context of the research.

properties

IUPAC Name

5-tert-butylthiophene-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NS/c1-9(2,3)8-5-4-7(6-10)11-8/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFXQEAFEUHMKBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(S1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40976755
Record name 5-tert-Butylthiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40976755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Tert-butylthiophene-2-carbonitrile

CAS RN

612504-43-5
Record name 5-tert-Butylthiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40976755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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